Comparative In Vivo Neuroprotection: Nisoxetine vs. Fluoxetine in 6-OHDA and p-CA Models
In a direct head-to-head comparison, nisoxetine demonstrated selective protection of norepinephrine (NE) uptake against 6-hydroxydopamine (6-OHDA) neurotoxicity with an ED50 of 5 mg/kg i.p., while fluoxetine was ineffective at 50 mg/kg [1]. Conversely, fluoxetine selectively protected serotonin (5-HT) uptake against p-chloroamphetamine (p-CA) with an ED50 of 3.8 mg/kg, whereas nisoxetine provided only 35% protection at 50 mg/kg [1]. This reciprocal selectivity profile establishes nisoxetine as the preferred tool for dissecting noradrenergic contributions in neuroprotection studies.
| Evidence Dimension | In vivo neuroprotection ED50 |
|---|---|
| Target Compound Data | ED50 = 5 mg/kg i.p. (NE protection vs 6-OHDA); 35% protection of 5-HT at 50 mg/kg |
| Comparator Or Baseline | Fluoxetine: ED50 = 3.8 mg/kg i.p. (5-HT protection vs p-CA); no NE protection at 50 mg/kg |
| Quantified Difference | Nisoxetine protects NE with ED50 = 5 mg/kg; fluoxetine offers no NE protection. Fluoxetine protects 5-HT with ED50 = 3.8 mg/kg; nisoxetine offers only 35% protection at 10× higher dose. |
| Conditions | Rat brain synaptosomal uptake assays following in vivo toxin administration; 6-OHDA intraventricular, p-CA intraperitoneal |
Why This Matters
This reciprocal selectivity enables researchers to cleanly dissect noradrenergic vs. serotonergic mechanisms in neurotoxicity studies without cross-target confounding.
- [1] Wong DT, et al. The comparison of fluoxetine and nisoxetine with tricyclic antidepressants in blocking the neurotoxicity of p-chloroamphetamine and 6-hydroxydopamine in the rat brain. Res Commun Chem Pathol Pharmacol. 1976;15(2):221-231. View Source
